molecular formula C13H21NO2Pb B13998749 Plumbane, (p-aminobenzoyloxy)triethyl- CAS No. 73928-17-3

Plumbane, (p-aminobenzoyloxy)triethyl-

Cat. No.: B13998749
CAS No.: 73928-17-3
M. Wt: 430 g/mol
InChI Key: BTCMXVFURPBSJY-UHFFFAOYSA-M
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Description

Plumbane, (p-aminobenzoyloxy)triethyl- is an organolead compound with the molecular formula C₁₅H₂₀NO₃Pb. Structurally, it consists of a lead (Pb) center bonded to three ethyl groups and one p-aminobenzoyloxy substituent. The p-aminobenzoyloxy group is a benzoyloxy moiety (C₆H₅COO–) modified with an amino (–NH₂) group at the para position of the aromatic ring.

Properties

CAS No.

73928-17-3

Molecular Formula

C13H21NO2Pb

Molecular Weight

430 g/mol

IUPAC Name

triethylplumbyl 4-aminobenzoate

InChI

InChI=1S/C7H7NO2.3C2H5.Pb/c8-6-3-1-5(2-4-6)7(9)10;3*1-2;/h1-4H,8H2,(H,9,10);3*1H2,2H3;/q;;;;+1/p-1

InChI Key

BTCMXVFURPBSJY-UHFFFAOYSA-M

Canonical SMILES

CC[Pb](CC)(CC)OC(=O)C1=CC=C(C=C1)N

Origin of Product

United States

Preparation Methods

General Considerations

  • The synthesis of plumbane (PbH4) itself is challenging due to its instability and the difficulty of direct hydride formation from lead.
  • Organolead compounds, including tetraethyllead and derivatives, are usually prepared via organometallic routes involving alkylation of lead salts or lead halides.
  • The functionalization with a (p-aminobenzoyloxy) group suggests an esterification or substitution reaction involving triethyllead intermediates.

Known Preparation Routes for Plumbane and Organolead Compounds

Method Description Key Reagents Notes
Reduction of Lead(II) Salts Pb(NO3)2 reduced by NaBH4 to generate PbH4 Lead(II) nitrate, sodium borohydride Reported in 1999 for plumbane synthesis; unstable product
Laser Ablation Lead target ablated in hydrogen atmosphere Lead metal, H2 gas, laser source Used for spectroscopic identification of PbH4
Alkylation of Lead Halides Reaction of PbCl2 with ethyl Grignard or ethyl lithium reagents PbCl2, C2H5MgBr or C2H5Li Common for tetraethyllead synthesis
Esterification/Substitution Reaction of triethyllead intermediates with p-aminobenzoic acid derivatives Triethyllead, p-aminobenzoic acid or derivatives Proposed for functionalized organolead compounds

Proposed Synthesis of (p-aminobenzoyloxy)triethylplumbane

Based on the chemistry of organolead compounds and ester formation, the preparation likely involves:

  • Synthesis of Triethyllead Intermediate

    • Triethyllead can be synthesized by reacting lead(II) halides with ethylmagnesium bromide (Grignard reagent) or ethyllithium.
    • This step yields (C2H5)3PbX or (C2H5)4Pb depending on stoichiometry.
  • Preparation of p-Aminobenzoyloxy Derivative

    • p-Aminobenzoic acid is converted to its acid chloride or activated ester form to facilitate ester bond formation.
  • Esterification Reaction

    • The triethyllead intermediate reacts with the activated p-aminobenzoic acid derivative to form the (p-aminobenzoyloxy)triethylplumbane.
    • This reaction likely occurs under inert atmosphere to prevent oxidation and decomposition.
  • Purification and Characterization

    • The product is purified by chromatography or recrystallization under anhydrous conditions.
    • Characterization by NMR, IR spectroscopy, and mass spectrometry confirms the structure.

Experimental Parameters Affecting Synthesis

Parameter Typical Range/Condition Effect on Synthesis
Atmosphere Inert (N2 or Ar) Prevents oxidation of lead species
Temperature 0–25 °C (for esterification) Controls reaction rate and stability
Solvent Anhydrous ether, THF, or toluene Solubilizes organometallic reagents
Stoichiometry Molar ratio of reagents Influences product purity and yield

Analytical Data and Research Findings

  • Infrared spectroscopy of PbH4 shows characteristic Pb-H stretching bands around 1600 cm^-1.
  • Organolead esters exhibit ester carbonyl stretching near 1700 cm^-1 and aromatic amine bands near 3300–3500 cm^-1.
  • Mass spectrometry can confirm molecular weight and fragmentation patterns consistent with (p-aminobenzoyloxy)triethylplumbane.
  • Stability studies indicate that such organolead esters are sensitive to moisture, air, and heat, requiring careful handling.

Summary Table of Preparation Methods

Step Method Reagents Conditions Outcome
1 Alkylation PbCl2 + C2H5MgBr Anhydrous ether, inert atmosphere Triethyllead intermediate
2 Activation p-Aminobenzoic acid + SOCl2 or DCC Anhydrous solvent, low temp Acid chloride or ester activated
3 Esterification Triethyllead + p-aminobenzoyl derivative Inert atmosphere, 0–25 °C (p-Aminobenzoyloxy)triethylplumbane
4 Purification Chromatography or recrystallization Dry conditions Pure target compound

Chemical Reactions Analysis

Plumbane, (p-aminobenzoyloxy)triethyl-, undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Plumbane, (p-aminobenzoyloxy)triethyl-, has several scientific research applications:

Mechanism of Action

The mechanism of action of Plumbane, (p-aminobenzoyloxy)triethyl-, involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and affecting cellular pathways. The exact molecular targets and pathways involved are still under investigation, but it is believed that the compound’s lead atom plays a crucial role in its biological effects .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below compares key triethylplumbane derivatives with varying substituents:

Compound Name Molecular Formula Substituent Key Features CAS Number
(p-Aminobenzoyloxy)triethylplumbane C₁₅H₂₀NO₃Pb p-Aminobenzoyloxy Electron-donating –NH₂ group Not available
(Benzoyloxy)triethylplumbane C₁₄H₂₂O₂Pb Benzoyloxy Simple aryl ester 56267-89-1
(Salicyloyloxy)triethylplumbane C₁₅H₂₀O₃Pb Salicyloyloxy (o-hydroxybenzoyloxy) Intramolecular H-bonding 73928-22-0
Triethyl(2-methylpropoxy)plumbane C₁₀H₂₄OPb 2-Methylpropoxy Bulky alkyl group 17393-68-9
Triethylmethylplumbane C₇H₁₈Pb Methyl Simple alkyl substituent 1762-28-3
Key Observations:

Electronic Effects: The p-aminobenzoyloxy group donates electrons via resonance (–NH₂ → aromatic ring → COO–), increasing the nucleophilicity of the lead center compared to the unsubstituted benzoyloxy variant . In contrast, the salicyloyloxy group (o-hydroxybenzoyloxy) exhibits intramolecular hydrogen bonding, which may stabilize the compound but reduce its solubility in nonpolar solvents .

The p-aminobenzoyloxy group, being planar, imposes less steric strain .

Solubility and Stability: The –NH₂ group in the para position enhances polarity, likely improving solubility in polar solvents (e.g., DMSO, ethanol) compared to alkyl-substituted plumbanes like triethylmethylplumbane (CAS 1762-28-3) . However, the amino group may also increase susceptibility to oxidation or hydrolysis, as seen in other amine-functionalized organometallics .

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